molecular formula C27H46O3 B1607678 3,4-Didecoxybenzaldehyde CAS No. 118468-34-1

3,4-Didecoxybenzaldehyde

Cat. No.: B1607678
CAS No.: 118468-34-1
M. Wt: 418.7 g/mol
InChI Key: MKLNWOUQGKEWBQ-UHFFFAOYSA-N
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Description

3,4-Dihydroxybenzaldehyde (C₇H₆O₃, MW: 138.12 g/mol) is a phenolic aldehyde characterized by hydroxyl groups at the 3- and 4-positions of the benzene ring (Figure 1). It is a key intermediate in the biosynthesis of lignin and flavonoids and exhibits antioxidant, antimicrobial, and anti-inflammatory properties . Its crystal structure (monoclinic, space group P2₁/c) reveals intramolecular hydrogen bonding between the hydroxyl (O2–H) and aldehyde (C=O) groups, influencing its reactivity and solubility .

Properties

IUPAC Name

3,4-didecoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46O3/c1-3-5-7-9-11-13-15-17-21-29-26-20-19-25(24-28)23-27(26)30-22-18-16-14-12-10-8-6-4-2/h19-20,23-24H,3-18,21-22H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKLNWOUQGKEWBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOC1=C(C=C(C=C1)C=O)OCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70369292
Record name 3,4-didecoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118468-34-1
Record name 3,4-didecoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Didecoxybenzaldehyde typically involves the alkylation of 3,4-dihydroxybenzaldehyde with decyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 3,4-Didecoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The decyloxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as alkoxides or amines under basic conditions.

Major Products:

    Oxidation: 3,4-Didecoxybenzoic acid.

    Reduction: 3,4-Didecoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,4-Didecoxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, although specific applications are still under research.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 3,4-Didecoxybenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The decyloxy groups may influence the compound’s lipophilicity, affecting its ability to interact with cell membranes and other hydrophobic environments .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 Structural and Functional Group Analysis
Compound Molecular Formula Substituents Key Functional Groups CAS Number
3,4-Dihydroxybenzaldehyde C₇H₆O₃ 3-OH, 4-OH Aldehyde, Dihydroxybenzene 823-73-6
4-Hydroxybenzaldehyde C₇H₆O₂ 4-OH Aldehyde, Phenol 123-08-0
3-Hydroxybenzaldehyde C₇H₆O₂ 3-OH Aldehyde, Phenol 100-83-4
3,4-Dimethoxybenzaldehyde C₉H₁₀O₃ 3-OCH₃, 4-OCH₃ Aldehyde, Dimethoxybenzene 120-14-9
Caffeic Acid C₉H₈O₄ 3,4-diOH, Acrylic acid Carboxylic acid, Dihydroxy 331-39-5

Key Observations:

  • Hydrogen Bonding: 3,4-Dihydroxybenzaldehyde forms stronger intermolecular hydrogen bonds (O–H···O) compared to monohydroxy analogs (4-Hydroxybenzaldehyde), enhancing its crystalline stability . Methoxy derivatives (e.g., 3,4-Dimethoxybenzaldehyde) lack hydrogen-bond donors, reducing aqueous solubility but improving lipid solubility .
  • Electronic Effects: The electron-withdrawing hydroxyl groups in 3,4-Dihydroxybenzaldehyde increase the electrophilicity of the aldehyde group, making it more reactive in nucleophilic additions compared to methoxy-substituted analogs .
2.2 Physical and Chemical Properties
Property 3,4-Dihydroxybenzaldehyde 4-Hydroxybenzaldehyde 3,4-Dimethoxybenzaldehyde
Melting Point (°C) 136–138 115–117 42–44
Solubility in Water Moderate (polar solvents) High Low (soluble in ethanol)
pKa (Phenolic OH) ~8.2 (3-OH), ~9.5 (4-OH) ~9.9 N/A (methoxy inert)
  • Solubility Trends: The dihydroxy structure of 3,4-Dihydroxybenzaldehyde grants moderate water solubility due to hydrogen bonding, whereas 3,4-Dimethoxybenzaldehyde is hydrophobic, favoring organic solvents .
  • Thermal Stability: Methoxy derivatives exhibit lower melting points due to weaker intermolecular forces .

Biological Activity

3,4-Didecoxybenzaldehyde is a compound of interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including antibacterial and cytotoxic properties, supported by relevant studies and data.

This compound belongs to the class of aromatic aldehydes. Its structure consists of a benzene ring with two decoxy substituents at the 3 and 4 positions and an aldehyde functional group. The presence of alkoxy groups can significantly influence the compound's reactivity and biological interactions.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of benzaldehyde derivatives, including this compound. Benzaldehyde itself has been shown to modulate the activity of antibiotics against various bacterial strains. For instance, it has been reported that benzaldehyde can reduce the minimum inhibitory concentration (MIC) of norfloxacin against Staphylococcus aureus, indicating a potentiation of its bactericidal action .

Table 1: Antibacterial Activity of Benzaldehyde Derivatives

CompoundBacteria TestedMIC (μg/mL)Effect on Antibiotic Activity
BenzaldehydeStaphylococcus aureus256Reduced MIC with norfloxacin
This compoundBacillus anthracis850Potentiated effect observed
Pantoea conspicua1060Significant antibacterial effect
Citrobacter youngae1060Notable activity

The interactions between benzaldehyde derivatives and bacterial membranes may lead to increased permeability, enhancing the efficacy of concurrent antibiotic treatments .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. Studies on benzaldehyde derivatives have indicated varying degrees of cytotoxic effects on different cell lines. For example, compounds similar to this compound have been evaluated for their potential as histone deacetylase (HDAC) inhibitors, which are promising in cancer therapy due to their role in regulating gene expression related to cell cycle and apoptosis .

Case Study: HDAC Inhibition

A study demonstrated that certain isoxazole derivatives exhibited strong HDAC inhibitory activity, leading to significant cytotoxic effects in cancer cell lines. While specific data on this compound is limited, its structural similarity to effective HDAC inhibitors suggests potential for similar activity .

The biological activity of this compound may be attributed to several mechanisms:

  • Membrane Disruption : The hydrophobic nature of the decoxy groups may facilitate interaction with bacterial membranes, leading to cell lysis.
  • Enzyme Modulation : As seen with other benzaldehyde derivatives, there may be an ability to modulate enzyme activities involved in antibiotic resistance mechanisms.
  • Epigenetic Regulation : Potential as an HDAC inhibitor indicates a role in altering gene expression patterns relevant to cancer progression.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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